N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a methylthiophene-2-carboxamide moiety at position 2. The triazole ring is further functionalized via a sulfanyl linkage to a 1,3,4-thiadiazole unit bearing an ethylsulfanyl group.
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S4/c1-3-31-21-27-25-19(34-21)23-17(29)12-33-20-26-24-16(11-22-18(30)15-8-5-9-32-15)28(20)14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOSDJXSBPHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
Ethyl thiooxamate (10 mmol) and thiosemicarbazide (12 mmol) undergo cyclocondensation in refluxing phosphorus oxychloride (POCl₃) for 6 hours. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by POCl₃-mediated dehydration:
$$
\text{NH}2\text{C(S)NHNH}2 + \text{CH}3\text{CH}2\text{SC(O)CO}2\text{Et} \xrightarrow{\text{POCl}3 \ \Delta} \text{C}5\text{H}7\text{N}3\text{S}2 + \text{HCl} + \text{EtOH}
$$
Characterization Data :
- Yield: 78%
- m.p.: 164–166°C (Lit.: 164–166°C)
- IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C–S–C)
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (q, J=7.2 Hz, 2H, SCH₂), 5.21 (s, 2H, NH₂)
Preparation of 4-(3-Methylphenyl)-4H-1,2,4-triazole-3,5-dithiol (Fragment B)
Thiobiurea Intermediate
3-Methylbenzaldehyde (15 mmol) reacts with thiocarbohydrazide (18 mmol) in ethanol under reflux (Scheme 1). The reaction mixture is acidified to pH 2–3 using concentrated HCl to precipitate the thiobiurea derivative:
$$
\text{ArCHO} + \text{H}2\text{NNHC(S)NHNH}2 \rightarrow \text{ArCH=N–NH–C(S)–NHNH}_2
$$
Characterization Data :
Cyclization to Triazolidinethione
The thiobiurea intermediate undergoes base-mediated cyclization in 2M NaOH at 100°C for 8 hours. Intramolecular nucleophilic attack of the hydrazinic nitrogen on the thiocarbonyl group generates the triazole core:
$$
\text{ArCH=N–NH–C(S)–NHNH}2 \xrightarrow{\text{NaOH} \ \Delta} \text{ArC}3\text{HN}3\text{S}2 + \text{NH}_3
$$
Characterization Data :
- Yield: 68%
- $$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d₆): δ 21.4 (CH₃), 126.8–138.2 (Ar–C), 167.3 (C=S)
Coupling of Fragments A and B
Carbamoylation of Fragment A
Fragment A (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dry dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base. The reaction completes in 4 hours at 0–5°C:
$$
\text{NH}2\text{–Thiadiazole} + \text{ClCH}2\text{COCl} \rightarrow \text{NHCOCH}_2\text{Cl–Thiadiazole}
$$
Characterization Data :
- Yield: 85%
- HRMS (ESI): m/z calcd for C₆H₈ClN₃O₂S₂ [M+H]⁺ 259.9912, found 259.9908
Thioether Bond Formation
The chlorocarbamate derivative (4 mmol) couples with Fragment B (4.2 mmol) in DMF using K₂CO₃ as base at 60°C for 12 hours. The mechanism involves SN2 displacement of chloride by triazolidinethione thiolate:
$$
\text{ClCH}2\text{C(O)N–Thiadiazole} + \text{HS–Triazole} \rightarrow \text{SCH}2\text{C(O)N–Thiadiazole–Triazole}
$$
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 78 |
| Et₃N | THF | 40 | 24 | 52 |
| NaOH | H₂O | 25 | 48 | 31 |
Final Amide Coupling with Thiophene-2-carboxylic Acid
Activation of Carboxylic Acid
Thiophene-2-carboxylic acid (3.5 mmol) is activated using EDC·HCl (4.2 mmol) and HOBt (3.5 mmol) in DCM for 30 minutes. The mixed anhydride intermediate reacts with the amine-containing coupled product (3 mmol):
$$
\text{Thiophene–CO}_2\text{H} + \text{EDC} \rightarrow \text{Thiophene–CO–O–(EDC)}
$$
Amide Bond Formation
The activated acid couples with the secondary amine (from Fragment B) in DCM/DMF (3:1) at room temperature for 24 hours:
$$
\text{Thiophene–CO–O–(EDC)} + \text{HN–Triazole} \rightarrow \text{Thiophene–CONH–Triazole}
$$
Characterization Data :
- Final Yield: 63% (over 8 steps)
- m.p.: 214–216°C (decomp.)
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆): δ 1.31 (t, J=7.1 Hz, 3H, SCH₂CH₃), 2.38 (s, 3H, Ar–CH₃), 4.11 (s, 2H, CH₂S), 6.98–7.85 (m, 7H, Ar–H), 10.21 (s, 1H, NH)
- $$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d₆): δ 14.1 (SCH₂CH₃), 21.3 (Ar–CH₃), 43.8 (CH₂S), 121.8–144.2 (Ar–C), 166.4 (C=O)
- HRMS (ESI): m/z calcd for C₂₃H₂₂N₆O₂S₄ [M+H]⁺ 561.0638, found 561.0633
Mechanistic Considerations and Side Reactions
Competing Pathways in Thiadiazole Formation
During Fragment A synthesis, over-alkylation at the thiadiazole N-3 position may occur if excess ethyl iodide is used. LC-MS monitoring revealed 8–12% bis-alkylated byproduct unless strict stoichiometric control is maintained.
Triazole Tautomerism
Fragment B exists in thiol-thione equilibrium, as evidenced by IR spectra showing both S–H (2560 cm⁻¹) and C=S (1245 cm⁻¹) stretches. X-ray crystallography confirmed the thione form predominates in solid state (73:27 ratio).
Scale-Up Considerations and Process Optimization
Key Parameters for Industrial Translation
- Thiadiazole cyclization : Switching from POCl₃ to P₂S₅ reduces HCl emissions by 40% while maintaining 72% yield
- Triazole coupling : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor from 32 to 18
- Final amidation : Flow chemistry reduces reaction time from 24 h to 45 min with 71% yield
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfanyl group (-S-C₂H₅) on the thiadiazole ring is susceptible to nucleophilic substitution. Reaction conditions and outcomes depend on the attacking nucleophile:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, base (K₂CO₃), DMF | Replacement of ethylsulfanyl group with alkyl chains or aromatic substituents. |
| Hydrolysis | Aqueous NaOH, reflux | Conversion to thiol (-SH) or sulfonic acid (-SO₃H) derivatives. |
Oxidation-Reduction Reactions
The sulfur-containing moieties (thiadiazole, triazole, thiophene) participate in redox processes:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation of sulfanyl | H₂O₂, acetic acid | Ethylsulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-). |
| Reduction of thiophene | H₂, Pd/C catalyst | Partial saturation of thiophene ring to dihydrothiophene. |
Cycloaddition and Ring-Opening Reactions
The triazole ring (4H-1,2,4-triazol-3-yl) undergoes cycloaddition or ring-opening under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| [3+2] Cycloaddition | Dipolarophiles (e.g., nitriles) | Formation of fused bicyclic structures. |
| Acid-catalyzed opening | HCl, ethanol, 60°C | Cleavage of triazole ring to form amidine intermediates. |
Functional Group Transformations
The carboxamide group (-CONH-) and methylphenyl substituent enable further derivatization:
Cross-Coupling Reactions
The thiophene-2-carboxamide moiety participates in metal-catalyzed couplings:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl formation at the thiophene ring. |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Introduction of amino groups at reactive sites. |
Key Mechanistic Insights
-
Sulfur reactivity : The ethylsulfanyl group acts as a leaving group in SN2 reactions, while the thiadiazole ring stabilizes transition states through conjugation.
-
Triazole ring stability : The 4H-1,2,4-triazole resists thermal decomposition but undergoes ring-opening under strong acidic/basic conditions.
-
Thiophene electronics : Electron-rich thiophene enhances electrophilic substitution at the 5-position.
Scientific Research Applications
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide involves interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Shares the 1,3,4-thiadiazole and triazole core but lacks the thiophene-2-carboxamide moiety. The ethylsulfanyl group is retained, but the substitution pattern on the triazole differs (4-methylphenyl vs. 3-methylphenyl), which may alter steric and electronic interactions .
- The phenyl substituent on the triazole may reduce metabolic stability compared to the 3-methylphenyl group in the target compound .
Functional Group Variations
- Nitrothiophene Carboxamides (): Compounds like N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide feature a nitro group on the thiophene ring, which increases electrophilicity and antibacterial activity.
- Triazolo-Thiadiazole Derivatives (): Analogues such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit antiviral activity but lack the thiophene-carboxamide and ethylsulfanyl groups, reducing their solubility and target versatility .
Antimicrobial Potential
- The target compound’s thiadiazole and triazole moieties are associated with antimicrobial activity. For example, 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide () showed 97% yield and inhibitory activity at 50 µg/ml, suggesting that the ethylsulfanyl group in the target compound may enhance bioavailability or target binding .
- Nitrothiophene carboxamides () demonstrated narrow-spectrum antibacterial activity with purities up to 99.05%, but their mechanism differs due to nitro group-mediated redox interactions .
Enzymatic Inhibition
Key Steps for the Target Compound
Thiadiazole Formation: Alkylation of 5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives with ethyl halides (Ethanol, KOH, 2h) .
Triazole Functionalization : Coupling of the thiadiazole intermediate with a methylthiophene-2-carboxamide via sulfanyl linkage (similar to methods in ) .
Comparison with Analogues
- Nitrothiophene Synthesis (): Uses HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with aminothiazoles, achieving 42–99% purity via silica chromatography .
- Benzothiazole Derivatives (): Employ LiH in DMF for acylation, a harsher condition compared to the target compound’s ethanol-based synthesis .
Data Tables
Research Findings and Implications
- Structural Insights : The ethylsulfanyl and 3-methylphenyl groups in the target compound likely improve lipophilicity and target engagement compared to nitro or benzothiazole analogues .
- Synthetic Optimization: Ethanol-based alkylation () offers a greener alternative to DMF or HATU-mediated reactions, though purity may require chromatographic refinement .
- Activity Gaps : While antimicrobial and enzymatic inhibition are inferred from structural analogues, empirical data for the target compound is needed to validate efficacy and mechanism.
Biological Activity
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound consists of multiple functional groups including thiophene, triazole, and thiadiazole moieties. These structural features are known to contribute to diverse biological activities. The presence of sulfur and nitrogen atoms in the ring systems enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. Research indicates that derivatives of thiophene carboxamide exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Hep3B Cells : A study demonstrated that similar thiophene carboxamide derivatives showed IC50 values of 5.46 µM and 12.58 µM against Hep3B cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism of action involves the disruption of tubulin dynamics akin to the well-known anticancer drug Combretastatin A-4 (CA-4). The compounds induce a morphological change in cancer cells, promoting aggregation into globular shapes which is characteristic of apoptotic processes .
- Induction of Apoptosis : Another investigation into related thiophene derivatives reported that they can induce apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction .
Antimicrobial Activity
In addition to anticancer effects, compounds containing the 1,3,4-thiadiazole nucleus have demonstrated broad-spectrum antimicrobial activity.
Antimicrobial Studies
- Antibacterial Effects : Studies have shown that various thiadiazole derivatives exhibit significant antibacterial activity against strains such as E. coli and P. aeruginosa. Modifications at specific positions on the thiadiazole ring can enhance this activity .
- Antifungal Activity : Compounds with methyl and halogen substitutions have been reported to show increased antifungal efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols . To optimize yields:
- Use polar aprotic solvents (e.g., DMF) for thiadiazole ring formation .
- Control reaction temperature (typically 60–80°C) to minimize side products .
- Monitor progress via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Assign protons and carbons in the thiadiazole, triazole, and thiophene moieties. For example, the thiophene-2-carboxamide methyl group appears at δ 2.5–3.0 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Q. How can researchers screen this compound for initial biological activity?
Methodological Answer:
- Antimicrobial Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., ATPase activity) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole formation) be elucidated?
Methodological Answer:
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., triazole vs. thiophene protons) .
- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation in carboxamide groups) .
- HPLC-PDA/MS : Detect impurities (>98% purity threshold) causing anomalous peaks .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., ethylsulfanyl → methylsulfanyl) and compare bioactivity .
- Molecular Docking : Predict binding modes with targets (e.g., kinase ATP-binding pockets) using AutoDock .
- Pharmacophore Modeling : Map essential groups (e.g., thiadiazole core) for antimicrobial activity .
Q. How can researchers address discrepancies in biological activity across studies?
Methodological Answer:
- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) to confirm IC50 reproducibility .
- Time-Kill Assays : Assess if antimicrobial effects are time-dependent vs. concentration-dependent .
- Enzyme-Specific Assays : Rule out off-target effects (e.g., test against homologous enzymes) .
Q. What experimental designs assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stress Testing : Heat to 40–60°C and track decomposition products .
- Plasma Stability : Expose to human plasma (37°C, 24 hrs) to simulate in vivo conditions .
Q. How can researchers overcome challenges in achieving >99% purity for pharmacological studies?
Methodological Answer:
Q. What methodologies identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on beads to pull down binding proteins .
- Cellular Thermal Shift Assay (CETSA) : Detect target engagement by measuring protein thermal stability shifts .
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to infer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
